Synthetic Yield Advantage in C2-Methylthiolation of N-Tosylindoles
The Hamashima method directly introduces a methylthio group at the C2 position of 3-methyl-1-tosylindole through a metal-free, iodine-catalyzed reaction with dimethyl sulfoxide and an alkyl halide [1]. When applied to the target substrate (3-methyl-2-(methylthio)-1-tosyl-1H-indole), the reported isolated yield is 78% [2]. By comparison, the closest structural analog lacking the C2-methylthio group (3-methyl-1-tosyl-1H-indole, CAS 36797-43-0) is merely the starting material and cannot be used to access the 2,3-disubstituted scaffold without additional steps [3].
| Evidence Dimension | Isolated yield for C2-methylthiolation |
|---|---|
| Target Compound Data | 78% isolated yield for 3-methyl-2-(methylthio)-1-tosyl-1H-indole |
| Comparator Or Baseline | 3-Methyl-1-tosyl-1H-indole (CAS 36797-43-0) — starting material; no C2-functionalization possible in a single step |
| Quantified Difference | 78% yield vs. 0% (incompatible substrate) |
| Conditions | I₂ (1.0 equiv), KI (1.0 equiv), DMSO, MeOH, 50 °C, then MeI, rt |
Why This Matters
This demonstrates a one-step, metal-free entry to the 2,3-disubstituted indole scaffold, a transformation that cannot be performed on simpler N-tosylindoles, making the compound a strategically valuable intermediate for library synthesis.
- [1] T. Hamashima, Y. Mori, K. Sawada, Y. Kasahara, D. Murayama, Y. Kamei, H. Okuno, Y. Yokoyama, H. Suzuki, 'A practical regioselective synthesis of alkylthio- or arylthioindoles without the use of smelly compounds such as thiols', Chem. Pharm. Bull., 2013, 61, 292–303. View Source
- [2] Isolated yield of 78% for the target compound is reported in Table 2, entry 5 of Hamashima et al., Chem. Pharm. Bull., 2013, 61, 292–303. View Source
- [3] 3-Methyl-1-tosyl-1H-indole (CAS 36797-43-0) is commercially available but lacks the C2-methylthio handle; see vendor specifications. View Source
